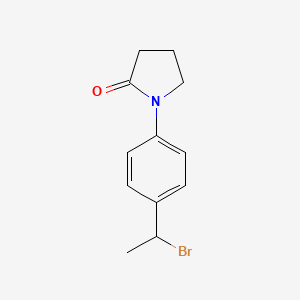

1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

1-[4-(1-bromoethyl)phenyl]pyrrolidin-2-one |

InChI |

InChI=1S/C12H14BrNO/c1-9(13)10-4-6-11(7-5-10)14-8-2-3-12(14)15/h4-7,9H,2-3,8H2,1H3 |

InChI Key |

LUYNOBSNMFOFPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCCC2=O)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 4 1 Bromoethyl Phenyl Pyrrolidin 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one reveals several key disconnections that form the basis for plausible synthetic routes. The most logical disconnection is at the N-C(aryl) bond, separating the pyrrolidinone ring from the substituted phenyl moiety. This approach is common in the synthesis of N-aryl lactams and allows for the separate synthesis and subsequent coupling of the two key fragments. uni-regensburg.demdpi.com

Another potential, though often less common, disconnection is within the pyrrolidinone ring itself, which could be formed in the later stages of the synthesis from an acyclic precursor already attached to the functionalized phenyl ring. However, the former strategy generally offers greater flexibility and convergence.

The bromoethyl group can be retrosynthetically disconnected to an ethylphenyl precursor, which can be brominated, or to a vinylphenyl precursor, which can undergo hydrobromination. Alternatively, the entire 4-(1-bromoethyl)phenyl fragment can be viewed as a synthon that is coupled with the pyrrolidinone.

Precursor Synthesis and Intermediate Derivatization

The pyrrolidin-2-one (γ-lactam) ring is a common structural motif, and numerous methods for its synthesis have been developed. researchgate.netnih.gov These strategies can be broadly categorized as follows:

Cyclization of Acyclic Precursors: This is a widely used method involving the intramolecular cyclization of γ-aminobutyric acid (GABA) or its derivatives. Dehydration of GABA at high temperatures is a classic example.

Ring Modification: Pyrrolidinones can be synthesized by the modification of other cyclic structures. For instance, the partial reduction of cyclic imides, such as succinimide, or the oxidation of cyclic amines like pyrrolidine (B122466) can yield the desired lactam. researchgate.net

Multi-component Reactions: Reactions like the Ugi four-component condensation can be employed to construct highly substituted pyrrolidinone rings in a single step from an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid. researchgate.netresearchgate.net

Lactone-to-Lactam Conversion: The reaction of γ-butyrolactone with ammonia or primary amines is a commercially viable method for the synthesis of simple pyrrolidinones.

| Strategy | Description | Starting Materials |

| Cyclization | Intramolecular condensation | γ-aminobutyric acid derivatives |

| Ring Modification | Oxidation or reduction of existing rings | Pyrrolidines, succinimides |

| Multi-component | Convergent one-pot synthesis | Isocyanides, aldehydes/ketones, amines, carboxylic acids |

| Lactone Conversion | Nucleophilic ring-opening and closure | γ-butyrolactone, amines |

The phenyl group must be appropriately functionalized to allow for the introduction of the bromoethyl group at the para position. wikipedia.org A common strategy involves the Friedel-Crafts acylation of benzene (B151609) with acetyl chloride to form acetophenone. The ketone can then be reduced to an ethyl group. Alternatively, Friedel-Crafts alkylation with ethyl bromide can be used, though this method is often prone to polysubstitution and rearrangements.

A more controlled approach would be to start with a pre-functionalized benzene derivative, such as 4-ethylaniline or 4-ethylphenol, which can then be further modified.

The introduction of the bromine atom at the benzylic position of the ethyl group can be achieved through radical bromination. This is typically accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. This method is highly selective for the benzylic position.

An alternative approach is to use a pre-functionalized synthon, such as 4-bromostyrene. The vinyl group can then be hydrobrominated to yield the 1-bromoethyl group. However, controlling the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is crucial.

Another strategy involves the use of (2-bromoethyl)benzene as a starting material, which can undergo various reactions to introduce the necessary functionality for coupling with the pyrrolidinone ring. bloomtechz.com

Advanced Reaction Conditions and Catalysis in Synthesis

Modern synthetic organic chemistry offers a range of advanced catalytic methods to efficiently construct the target molecule.

The formation of the N-C(aryl) bond is a key step in the synthesis of this compound. Several powerful cross-coupling reactions are available for this transformation:

Ullmann Condensation: This classic method involves the copper-catalyzed coupling of an aryl halide with an amine or, in this case, a lactam. researchgate.net Modern variations of the Ullmann reaction often use ligands to improve reaction efficiency and substrate scope.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine or lactam. reddit.com This method is known for its high efficiency, broad functional group tolerance, and mild reaction conditions. A variety of phosphine-based ligands can be used to optimize the reaction for specific substrates.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the N-arylation of lactams. uni-regensburg.de This approach often avoids the need for high temperatures and strong bases, making it compatible with a wider range of functional groups.

| Coupling Reaction | Catalyst | Typical Reactants | Advantages |

| Ullmann Condensation | Copper | Aryl halide, lactam | Cost-effective catalyst |

| Buchwald-Hartwig Amination | Palladium | Aryl halide/triflate, lactam | High efficiency, mild conditions, broad scope |

| Photoredox N-Arylation | Photocatalyst (e.g., Iridium or Ruthenium complex) | Aryl halide, lactam | Very mild conditions, environmentally friendly |

The choice of coupling reaction will depend on the specific precursors and the desired reaction conditions. For instance, if the precursor is an aryl halide, both Ullmann and Buchwald-Hartwig reactions are suitable. If a milder approach is required to preserve sensitive functional groups, photoredox catalysis might be the preferred method.

Stereoselective Approaches to the 1-Bromoethyl Moiety

Achieving stereocontrol at the benzylic position of the 1-bromoethyl group is a critical challenge in the synthesis of enantiomerically pure this compound. While direct asymmetric bromination of the ethyl precursor remains an area of ongoing research, several indirect stereoselective strategies can be envisaged based on established methodologies for similar substrates.

One plausible approach involves the asymmetric reduction of a precursor ketone, 1-(4-acetylphenyl)pyrrolidin-2-one, to the corresponding chiral alcohol, 1-(4-(1-hydroxyethyl)phenyl)pyrrolidin-2-one. This transformation can be accomplished using a variety of chiral reducing agents or catalysts, such as those derived from ruthenium, rhodium, or iridium complexes with chiral ligands. The resulting enantiomerically enriched alcohol can then be converted to the desired bromide with inversion of configuration using reagents like phosphorus tribromide (PBr₃) or via an Appel reaction.

Another potential route leverages the rapidly developing field of palladium-catalyzed asymmetric carbonylation and annulation reactions. While not a direct bromination, this strategy highlights a sophisticated method for constructing chiral centers adjacent to an aromatic ring. For instance, a palladium/chiral Lewis base relay catalysis has been shown to enable the highly enantioselective cascade carbonylation/annulation of benzyl bromides with other reactants to form chiral heterocycles organic-chemistry.org. A similar catalytic system could potentially be adapted for the asymmetric synthesis of precursors to the target molecule.

Below is a representative data table illustrating the potential of chiral Lewis base catalysis in achieving high enantioselectivity in reactions involving benzylic stereocenters, based on findings from related systems.

| Entry | Chiral Lewis Base Catalyst | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Benzotetramisole (BTM) | Xantphos | Toluene | 85 | 92 |

| 2 | Chiral Thiourea Derivative | PPh₃ | Dichloromethane | 78 | 88 |

| 3 | Quinine-derived Amine | dppf | THF | 82 | 90 |

This table is illustrative and based on data from analogous asymmetric reactions. The specific conditions and outcomes for the synthesis of this compound would require experimental validation.

Chemo-, Regio-, and Stereoselective Bromination Methodologies

The introduction of a bromine atom at the benzylic position of the ethyl group on the 1-(4-ethylphenyl)pyrrolidin-2-one precursor must be performed with high selectivity to avoid unwanted side reactions, such as bromination of the aromatic ring or the lactam moiety. Several modern bromination methods offer the requisite control.

Iron-Catalyzed Benzylic Bromination: A mild and highly selective method for benzylic C-H bromination involves the use of an iron catalyst, such as iron(II) bromide (FeBr₂), with N-bromosuccinimide (NBS) as the brominating agent sdu.edu.cn. This approach is attractive due to the low toxicity and cost of iron catalysts. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, making it suitable for complex molecules. The regioselectivity is high for the benzylic position, with minimal competing aromatic bromination.

Photochemical Benzylic Bromination: The use of photochemical methods for benzylic bromination has gained significant traction as a green and efficient alternative to traditional radical reactions that often require harmful initiators. Irradiation with visible light, often from a simple household compact fluorescent lamp (CFL) or LED, can initiate the radical chain reaction with NBS nih.govbohrium.com. This method avoids the use of potentially explosive radical initiators and can be carried out in greener solvents like acetonitrile (B52724) nih.govresearchgate.net. Furthermore, these reactions can be readily adapted to continuous flow systems, offering advantages in scalability and safety nih.govrsc.orgdigitellinc.comresearchgate.net.

The table below summarizes the performance of different bromination methods for benzylic substrates, highlighting the chemo- and regioselectivity.

| Method | Brominating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Yield of Benzylic Bromide (%) | Notes |

| Iron-Catalyzed | NBS | FeBr₂ (1 mol%) | Benzene | Room Temp | ~90 | High regioselectivity for benzylic position sdu.edu.cn. |

| Photochemical (Batch) | NBS | Visible Light (LED) | Acetonitrile | 55 | >90 | Avoids chemical initiators and hazardous solvents bohrium.com. |

| Photochemical (Flow) | NBS | Visible Light (CFL) | Acetonitrile | Room Temp | 70-95 | Scalable and safe process nih.govresearchgate.net. |

| Traditional Wohl-Ziegler | NBS | AIBN/Benzoyl Peroxide | CCl₄ | Reflux | Variable | Often uses toxic solvents and explosive initiators. |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be made more sustainable by incorporating the principles of green chemistry. This involves the careful selection of solvents, reagents, and reaction conditions to minimize environmental impact and enhance safety.

Alternative Solvents: A key aspect of green chemistry is the replacement of hazardous solvents. Traditional benzylic brominations often employ chlorinated solvents like carbon tetrachloride (CCl₄), which are toxic and ozone-depleting bohrium.com. Greener alternatives such as acetonitrile, ethyl acetate, and diethyl carbonate have been successfully used in modern bromination protocols bohrium.comdigitellinc.comrsc.org. The use of ethanol in multicomponent reactions for the synthesis of pyrrolidinone derivatives also represents a green approach vjol.info.vn.

Energy Efficiency: The use of photochemical and microwave-assisted reactions can significantly improve energy efficiency. Photochemical reactions initiated by visible light can often be carried out at lower temperatures than thermally initiated reactions, reducing energy consumption bohrium.comacs.org. Microwave-assisted synthesis has been shown to accelerate benzylic brominations, leading to shorter reaction times and often improved yields rsc.org.

Continuous Flow Synthesis: Continuous flow technology offers numerous green chemistry advantages for the synthesis of benzylic bromides. These systems allow for precise control over reaction parameters, leading to improved yields and selectivity. The small reactor volumes enhance safety, especially for highly exothermic or photochemical reactions. Furthermore, continuous flow processes can be easily scaled up and are well-suited for the in situ generation and immediate consumption of reactive intermediates, minimizing waste and improving process safety nih.govrsc.orgdigitellinc.comresearchgate.net.

The following table highlights the application of green chemistry principles in benzylic bromination reactions.

| Green Chemistry Principle | Application in Benzylic Bromination | Benefits |

| Safer Solvents | Use of acetonitrile, diethyl carbonate, or ethyl acetate instead of CCl₄. | Reduced toxicity and environmental impact bohrium.comdigitellinc.comrsc.org. |

| Energy Efficiency | Photochemical reactions using visible light or microwave irradiation. | Lower energy consumption, faster reactions bohrium.comrsc.orgacs.org. |

| Accident Prevention | Continuous flow synthesis. | Enhanced safety, better temperature control, reduced risk of runaway reactions nih.govdigitellinc.comresearchgate.net. |

| Catalysis | Use of iron catalysts. | Low toxicity, high efficiency, and selectivity sdu.edu.cn. |

By embracing these sophisticated and sustainable synthetic methodologies, the production of this compound can be achieved in a manner that is not only efficient and selective but also environmentally responsible.

Elucidation of Chemical Reactivity and Transformation Pathways of 1 4 1 Bromoethyl Phenyl Pyrrolidin 2 One

Reactivity of the 1-Bromoethyl Substituent

The 1-bromoethyl group is a secondary benzylic halide. This structural feature is crucial as it determines the preferred reaction pathways. The bromine atom is a good leaving group, and the adjacent phenyl ring plays a significant role in stabilizing intermediates, whether they be carbocations or radicals.

The secondary benzylic carbon atom of 1-(4-(1-bromoethyl)phenyl)pyrrolidin-2-one is susceptible to nucleophilic attack, proceeding through either S(_N)1 or S(_N)2 mechanisms. The operative pathway is highly dependent on the reaction conditions, such as the nature of the nucleophile, solvent, and temperature.

The S(_N)1 pathway involves a two-step mechanism initiated by the departure of the bromide leaving group to form a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized over the adjacent phenyl ring. This stabilization makes the S(_N)1 pathway particularly favorable for benzylic halides. khanacademy.orgchemistrysteps.com The reaction rate is dependent only on the concentration of the substrate. Conditions that favor the S(_N)1 mechanism include the use of polar protic solvents (e.g., water, alcohols) and weak nucleophiles. khanacademy.org

The S(_N)2 pathway is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. khanacademy.org For this to occur, the nucleophile must approach from the backside of the C-Br bond. While the substrate is a secondary halide, which is more sterically hindered than a primary halide, the S(_N)2 mechanism is still viable, especially with strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMF).

The choice between these two pathways is a classic example of competing mechanisms in organic chemistry.

Table 1: Conditions Favoring S(_N)1 vs. S(_N)2 Reactions for this compound

| Factor | S(_N)1 Pathway | S(_N)2 Pathway |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻CN, RS⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate | Stabilized carbocation (benzylic) | Less sterically hindered preferred |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nu] |

| Stereochemistry | Racemization | Inversion of configuration |

Concurrent with nucleophilic substitution, elimination reactions can also occur at the 1-bromoethyl group, leading to the formation of an olefin. Both E1 and E2 elimination pathways are possible and compete with S(_N)1 and S(_N)2 reactions, respectively.

The E2 (bimolecular elimination) mechanism is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide). The base abstracts a proton from the carbon adjacent to the benzylic carbon, while the C-Br bond breaks simultaneously to form a double bond. This reaction would yield 1-(4-vinylphenyl)pyrrolidin-2-one .

The E1 (unimolecular elimination) mechanism proceeds through the same resonance-stabilized benzylic carbocation intermediate as the S(_N)1 reaction. After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the alkene. E1 reactions often accompany S(_N)1 reactions, particularly when the reaction is heated.

Generally, higher temperatures favor elimination reactions over substitution.

The benzylic position is particularly susceptible to free-radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.commasterorganicchemistry.com The C-H bonds at the benzylic position are weaker than other alkyl C-H bonds, making them prime targets for radical abstraction. masterorganicchemistry.com

While this compound is already brominated, its formation often proceeds via a radical mechanism, for example, through the Wohl-Ziegler reaction of 1-(4-ethylphenyl)pyrrolidin-2-one with N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light). masterorganicchemistry.commasterorganicchemistry.comresearchgate.net

The C-Br bond in the title compound can also undergo homolytic cleavage under photolytic or thermolytic conditions to generate a benzylic radical. This radical can then participate in a variety of transformations, such as coupling reactions or atom transfer radical additions (ATRA), demonstrating its utility as a synthetic intermediate. The selectivity of these reactions is high for the benzylic position because the alternative radical on the terminal methyl group lacks the same degree of resonance stabilization.

Reactivity of the Pyrrolidinone Core

The pyrrolidinone ring is a five-membered lactam (a cyclic amide). The N-phenyl substitution makes it an N-aryl lactam. This core is generally stable, but its amide functionality provides sites for specific chemical transformations.

The nitrogen atom in the pyrrolidinone ring is part of an amide functional group. Due to resonance delocalization of the nitrogen's lone pair of electrons with the adjacent carbonyl group, this nitrogen is substantially less nucleophilic and basic than an amine nitrogen. Consequently, it does not readily undergo reactions like alkylation or acylation.

However, the C-N bond of the amide can be cleaved under specific, often reductive, conditions. Modern synthetic methods, such as those employing photoredox and Lewis acid catalysis, have been developed for the reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines. nih.govchemrxiv.org These advanced techniques can transform the stable pyrrolidinone ring into other functional groups by activating the otherwise inert amide bond. Furthermore, transition-metal catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are commonly used to form the N-aryl bond during the synthesis of such compounds, highlighting the bond's general stability under non-catalytic conditions. acs.orgnih.gov

The carbonyl group of the lactam is less electrophilic than that of a ketone due to resonance donation from the nitrogen atom. Nevertheless, it can undergo reaction with powerful reducing agents or highly reactive nucleophiles.

Reduction: The most common reaction at the amide carbonyl is reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbonyl group completely to a methylene (B1212753) group (-CH₂-), converting the N-aryl pyrrolidinone into the corresponding N-aryl pyrrolidine (B122466). nih.gov More recent methods have employed nickel-catalyzed reductions using silanes as the reducing agent, offering a milder alternative for lactam reduction. nih.gov

Addition of Nucleophiles: While less common, very strong nucleophiles like Grignard reagents or organolithiums can add to the carbonyl group. This can lead to the formation of a hemiaminal intermediate, which may subsequently undergo ring-opening or elimination to yield various products. For instance, procedures exist where N-vinyl-pyrrolidin-2-one reacts with esters to form intermediate keto lactams, which are then hydrolyzed, demonstrating that the carbonyl environment can be manipulated to create more complex structures. orgsyn.org

Ring-Opening and Ring-Expansion Possibilities

The pyrrolidin-2-one ring is a five-membered lactam, which is generally stable under neutral conditions. However, like other amides, it can undergo cleavage or expansion under specific chemical environments.

Ring-Opening: The amide bond within the lactam ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of the corresponding γ-amino acid derivative, 4-((4-(1-bromoethyl)phenyl)amino)butanoic acid. This reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the cleavage of the endocyclic C-N bond. While this is a fundamental reaction of lactams, it typically requires forcing conditions. Recent developments have shown that the C–N bonds in unstrained pyrrolidines can be cleaved using methods like photoredox catalysis in combination with a Lewis acid or via difluorocarbene transfer, suggesting that non-hydrolytic ring-opening pathways could be explored for this molecule as well. researchgate.netresearchgate.net

Ring-Expansion: Lactams can undergo ring expansion through various synthetic methodologies, effectively increasing the ring size by one or more atoms. For instance, a one-carbon ring expansion can be achieved via the addition of a propiolate, which, after rearrangement, results in a six-membered ring. acs.org Another strategy involves the N-acylation of the lactam followed by a conjugate addition/ring expansion cascade, which can convert a five-membered lactam into a larger ring structure. nih.gov Photo-induced methods have also been reported for the two-carbon ring expansion of N-alkenyl-γ-lactams. rsc.org While the subject molecule is not N-alkenylated, derivatization could make such pathways accessible. These methods highlight the potential to transform the pyrrolidin-2-one core into more complex heterocyclic systems. rsc.org

| Transformation | Reagents/Conditions | Potential Product |

| Ring-Opening | Strong Acid (e.g., H₃O⁺, heat) or Base (e.g., NaOH, heat) | 4-((4-(1-bromoethyl)phenyl)amino)butanoic acid |

| One-Carbon Ring-Expansion | 1. t-Butyl propiolate, n-BuLi, BF₃·OEt₂ 2. Pyridinium acetate | 1-(4-(1-Bromoethyl)phenyl)piperidin-2-one derivative |

| Two-Carbon Ring-Expansion | Requires prior conversion to N-alkenyl derivative, then photolysis | 1-(4-(1-Bromoethyl)phenyl)azepan-2-one derivative |

Reactivity of the Phenyl Ring System

The phenyl ring, substituted with a pyrrolidin-2-one at position 1 and a bromoethyl group at position 4, is a key site for chemical modification. Its reactivity is influenced by the electronic properties of these substituents.

The substituent at position 1 is an N-acyl group, where the nitrogen's lone pair is delocalized into the carbonyl of the lactam. This significantly reduces the nitrogen's ability to donate electron density to the phenyl ring. The N-phenylpyrrolidin-2-one group acts as a deactivating group due to the electron-withdrawing inductive effect of the amide. However, like other N-acyl groups, it is an ortho, para-director. pressbooks.publibretexts.org Since the para position is already occupied by the bromoethyl group, electrophilic aromatic substitution (EAS) on this compound would be directed to the ortho positions (carbons 2 and 6).

Common EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions could be performed, although the deactivated nature of the ring may require harsher conditions compared to benzene (B151609). libretexts.orgmasterorganicchemistry.com

| EAS Reaction | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Nitro-4-(1-bromoethyl)phenyl)pyrrolidin-2-one |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-(1-bromoethyl)phenyl)pyrrolidin-2-one |

| Acylation | RCOCl, AlCl₃ | 1-(2-Acyl-4-(1-bromoethyl)phenyl)pyrrolidin-2-one |

While the title compound itself possesses a benzylic bromide rather than an aryl bromide, the 1-phenylpyrrolidin-2-one scaffold is highly relevant in the context of transition-metal-catalyzed cross-coupling reactions. To illustrate the potential of this system, we can consider the reactivity of a closely related precursor, 1-(4-bromophenyl)pyrrolidin-2-one (B2371284) . This molecule is an ideal substrate for palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.orgmdpi.comlibretexts.orgyoutube.comyoutube.comorganic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: This reaction would couple 1-(4-bromophenyl)pyrrolidin-2-one with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This would yield a biaryl compound, demonstrating that the pyrrolidinone moiety is well-tolerated under these conditions. mdpi.comlibretexts.orgorganic-chemistry.org

Heck Reaction: The Heck reaction would involve the coupling of 1-(4-bromophenyl)pyrrolidin-2-one with an alkene, such as styrene (B11656) or an acrylate, catalyzed by palladium. This reaction forms a new carbon-carbon bond at the vinylic position, typically with high trans selectivity. organic-chemistry.orgnih.govlibretexts.orgresearchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This is a highly efficient method for synthesizing arylalkynes. The pyrrolidinone group would be expected to be stable under the mild, basic conditions typically employed.

The table below summarizes the potential cross-coupling reactions for the analogous aryl bromide.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 1-(4-Arylphenyl)pyrrolidin-2-one |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 1-(4-Styrylphenyl)pyrrolidin-2-one |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(4-(Alkynyl)phenyl)pyrrolidin-2-one |

Intramolecular Cyclization and Rearrangement Pathways

The presence of the bromoethyl group on the phenyl ring opens up several possibilities for intramolecular reactions, leading to the formation of new cyclic structures.

Intramolecular Friedel-Crafts Alkylation: A prominent pathway involves a Lewis acid-catalyzed intramolecular Friedel-Crafts alkylation. masterorganicchemistry.comnih.gov Treatment with a Lewis acid like AlCl₃ could promote the formation of a benzylic carbocation from the C-Br bond. This electrophilic center can then be attacked by the electron-rich phenyl ring at an ortho position relative to the pyrrolidinone group. This would result in the formation of a new six-membered ring, leading to a tetracyclic indane or tetralin-like scaffold fused to the pyrrolidinone system. Such cyclizations are common for forming 5- and 6-membered rings. masterorganicchemistry.comresearchgate.net

Elimination followed by Cyclization: The bromoethyl group can first undergo elimination in the presence of a base to form a vinyl group, yielding 1-(4-vinylphenyl)pyrrolidin-2-one. This vinyl group can then participate in various intramolecular cyclization reactions, potentially triggered by radical or cationic pathways, to form polycyclic systems. ox.ac.uk

Radical Cyclization: Homolytic cleavage of the C-Br bond, induced by a radical initiator or photolysis, could generate a benzylic radical. This radical could then add to the aromatic ring in an intramolecular fashion, although this pathway is generally less favored than attack by a cationic intermediate. nih.gov

| Reaction Type | Key Intermediate | Potential Product |

| Intramolecular Friedel-Crafts Alkylation | Benzylic carbocation | Fused polycyclic system (e.g., tetrahydronaphthalene derivative) |

| Elimination-Cyclization | 1-(4-Vinylphenyl)pyrrolidin-2-one | Fused or spirocyclic systems depending on conditions |

| Intramolecular Radical Cyclization | Benzylic radical | Fused polycyclic system |

Advanced Spectroscopic and Chromatographic Characterization of 1 4 1 Bromoethyl Phenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Assignment

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are instrumental in the initial structural assignment of 1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidinone ring, the ethyl group, and the phenyl ring. For instance, a quartet and a doublet would be anticipated for the CH and CH₃ protons of the bromoethyl group, respectively, due to spin-spin coupling. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the pyrrolidinone ring would present as multiplets in the aliphatic region of the spectrum. rsc.orgnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the pyrrolidinone ring (typically in the range of 170-180 ppm), the carbons of the phenyl ring, and the aliphatic carbons of the pyrrolidinone ring and the bromoethyl group. np-mrd.orgrsc.org The carbon attached to the bromine atom would appear at a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrolidinone CH₂ | ~2.1-2.6 (m) | ~18, ~31 |

| Pyrrolidinone N-CH₂ | ~3.8 (t) | ~49 |

| Pyrrolidinone C=O | - | ~175 |

| Phenyl CH | ~7.3-7.6 (d, d) | ~120, ~128 |

| Bromoethyl CH | ~5.2 (q) | ~45 |

| Bromoethyl CH₃ | ~2.0 (d) | ~25 |

| Phenyl C-N | - | ~138 |

| Phenyl C-C(Br) | - | ~142 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. "m" denotes multiplet, "t" denotes triplet, "q" denotes quartet, and "d" denotes doublet. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further refine the structural assignment and establish the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments is employed. youtube.comsdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.net For this compound, COSY would show correlations between the CH and CH₃ protons of the bromoethyl group, and among the protons of the pyrrolidinone ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the bromoethyl group and the aromatic protons, providing insights into the preferred rotational conformation around the C-C bond.

Application of Chiral Derivatizing Agents for Enantiomeric Excess Determination

Since this compound possesses a stereocenter at the carbon bearing the bromine atom, it can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric excess (ee) of a sample, chiral derivatizing agents (CDAs) are often employed. nih.govnih.gov

A CDA is a chiral molecule that reacts with both enantiomers of the analyte to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the relative amounts of the original enantiomers, and thus the enantiomeric excess, can be accurately quantified. researchgate.netopen.ac.uk Common CDAs include Mosher's acid and Pirkle's alcohol. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured mass with the theoretical mass calculated for the proposed formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) |

| C₁₂H₁₄BrNO | 267.0259 | Value to be determined experimentally |

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pattern Analysis for Structural Features

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. chemguide.co.uk

For this compound, key fragmentation pathways would likely include: nih.govresearchgate.net

Loss of a bromine radical (•Br): This would result in a significant fragment ion with a mass corresponding to the rest of the molecule.

Cleavage of the ethyl group: Fragmentation could occur at the bond between the phenyl ring and the ethyl group, or at the C-C bond within the ethyl group.

Fragmentation of the pyrrolidinone ring: The pyrrolidinone ring could undergo characteristic cleavages, such as the loss of CO.

By analyzing the masses of these fragment ions, the presence of the bromoethyl group, the phenyl ring, and the pyrrolidinone ring can be confirmed, providing further evidence for the proposed structure.

Hyphenated Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated analytical methods, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for determining the purity of this compound and analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for the analysis of less volatile or thermally labile compounds. hpst.cz An LC-MS method could be developed to separate this compound from its impurities, with subsequent detection by mass spectrometry. hpst.cz This would allow for the determination of its purity and the identification of any related substances or degradation products. The high sensitivity and selectivity of LC-MS make it an essential technique in pharmaceutical analysis for monitoring compound stability and quality. hpst.cznih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features. ieeesem.com

Key expected FT-IR absorptions include:

C=O Stretch: A strong absorption band is anticipated in the range of 1670-1780 cm⁻¹ due to the carbonyl group of the pyrrolidinone ring. libretexts.org

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the phenyl ring.

Aliphatic C-H Stretch: Bands in the region of 2850-2960 cm⁻¹ are expected due to the C-H stretching of the ethyl and pyrrolidinone alkyl groups.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the pyrrolidinone ring typically appears in the fingerprint region.

C-Br Stretch: A band in the lower frequency region of the spectrum (typically 500-600 cm⁻¹) would indicate the presence of the carbon-bromine bond.

A study on a related compound, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, showed a characteristic N-C=O peak at 1667 cm⁻¹. nih.gov

Table 1: Expected FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | 1670-1780 | Strong |

| Aromatic C-H | >3000 | Weak to Medium |

| Aliphatic C-H | 2850-2960 | Medium |

| C-Br | 500-600 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the presence of the aromatic ring and the carbon-bromine bond. While specific Raman data for this compound is not widely published, related structures show characteristic Raman bands. nih.govchemicalbook.com

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Studies on similar pyrrolidinone-containing molecules have utilized XRD to elucidate their crystal structures. For instance, the crystal structure of a related compound revealed a distorted envelope conformation for the pyrrolidine (B122466) ring. nih.gov Another study on a dihydroxy-substituted pyrrolidinone derivative determined its absolute stereochemistry using the known stereochemistry at a specific carbon atom. nih.gov Such analyses provide invaluable insight into the molecule's spatial arrangement and intermolecular interactions in the crystalline lattice.

Advanced Chromatographic Techniques for Purification and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high-resolution separations for a wide range of compounds. researchgate.netnih.govmdpi.comresearchgate.net For this compound, reversed-phase HPLC would be a common approach for both purification and quantitative analysis.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or acetic acid to improve peak shape. researchgate.netmdpi.com Detection can be achieved using various detectors, with UV-Vis spectroscopy being the most common due to the presence of the chromophoric phenyl ring. Diode-array detection (DAD) would provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a reference standard. This allows for the accurate determination of the concentration of this compound in a sample. Method validation according to ICH guidelines would ensure the method is linear, accurate, precise, sensitive, and robust. researchgate.net

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. For a molecule like this compound, which may have limited volatility, derivatization is a common strategy to enhance its amenability to GC analysis. The process involves chemically modifying the compound to increase its vapor pressure and thermal stability.

Detailed research findings indicate that derivatization of similar organic compounds, such as those containing amine or amide functionalities, can significantly improve chromatographic resolution and detection. nih.govsigmaaldrich.com For instance, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used method. nih.gov Another approach involves acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA), to produce a more volatile derivative. nih.gov

In the context of this compound, derivatization would likely target the pyrrolidinone ring or potential impurities. The resulting volatile derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on fragmentation patterns and retention times. The choice of derivatizing reagent and GC conditions, such as the type of column and temperature programming, are critical for achieving optimal separation and sensitivity. nih.govsigmaaldrich.com

Table 1: Hypothetical GC Conditions and Expected Retention Times for a Derivatized Analog

| Parameter | Value |

| Column | Astec® CHIRALDEX™ B-DA, 30 m x 0.25 mm I.D., 0.12 µm |

| Oven Temperature | 160 °C (Isothermal) |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 250 °C |

| Carrier Gas | Helium |

| Derivatizing Agent | N-Trifluoroacetyl |

| Expected Retention Time (Derivative) | ~15-20 min |

This table presents a hypothetical scenario based on typical GC analysis of similar derivatized compounds. sigmaaldrich.comsigmaaldrich.com

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential technique for the purification and isolation of a target compound from a reaction mixture or natural extract. evotec.com This method operates on the same principles as analytical chromatography but on a much larger scale, allowing for the collection of purified fractions. For the isolation of this compound, a multi-step chromatographic approach may be employed to achieve high purity.

Initially, medium-pressure liquid chromatography (MPLC) can be used for a coarse separation of the crude product. evotec.com This is often followed by preparative high-performance liquid chromatography (prep-HPLC) for fine purification. evotec.com The choice of stationary phase and mobile phase is crucial for effective separation. For pyrrolidinone derivatives, reversed-phase chromatography using a C18-functionalized silica (B1680970) gel column is a common choice. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The fractions collected from the preparative column are analyzed by analytical HPLC or LC-MS to determine their purity. Fractions meeting the desired purity level are then combined and the solvent is removed to yield the purified compound.

Table 2: Illustrative Preparative HPLC Parameters for Purification

| Parameter | Condition |

| Instrument | Preparative HPLC system |

| Column | C18, 10 µm, 50 x 250 mm |

| Mobile Phase | Gradient of Acetonitrile in Water |

| Flow Rate | 80 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | ~500 mg of crude product |

| Expected Purity | >98% |

The data in this table is illustrative of a typical preparative HPLC method for organic compounds.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the validation of a newly synthesized compound's empirical formula. It precisely determines the weight percentage of elements, such as carbon (C), hydrogen (H), and nitrogen (N), within a sample. For a halogenated compound like this compound, the analysis is extended to include bromine (Br).

The process typically involves the combustion of a small, precisely weighed amount of the sample in a controlled oxygen atmosphere. huji.ac.il This converts the constituent elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity detection. huji.ac.il For halogen analysis, specific methods like oxygen-flask combustion followed by ion chromatography or potentiometric titration are employed to determine the bromine content. huji.ac.il The experimentally determined percentages of each element are then compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for C₁₂H₁₄BrNO

| Element | Theoretical % | Found % |

| Carbon (C) | 53.35 | 53.31 |

| Hydrogen (H) | 5.22 | 5.25 |

| Bromine (Br) | 29.58 | 29.55 |

| Nitrogen (N) | 5.18 | 5.15 |

| Oxygen (O) | 5.92 | 5.74 |

The "Found %" values are hypothetical but represent a typical result for a pure sample, showing close correlation with the theoretical values.

Computational and Theoretical Investigations of 1 4 1 Bromoethyl Phenyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of the electronic structure and properties of molecules. These methods are instrumental in predicting molecular geometry, orbital energies, and spectroscopic parameters.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry due to its balance of accuracy and computational efficiency. core.ac.ukmdpi.com DFT calculations are used to determine the optimized molecular geometry and electronic structure of 1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one.

The process begins with the construction of an initial 3D model of the molecule. This structure is then subjected to a geometry optimization procedure using a selected DFT functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, aug-cc-pVDZ). core.ac.ukusu.edu The optimization algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. mdpi.com For this compound, this would involve determining the precise arrangement of the pyrrolidin-2-one ring, the phenyl ring, and the bromoethyl substituent. The planarity of the pyrrolidinone ring and the rotational orientation of the phenyl group and the bromoethyl side chain are key parameters that would be defined.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C=O bond length (pyrrolidinone) | ~1.22 Å |

| N-C (amide) bond length | ~1.36 Å |

| C-N (phenyl) bond length | ~1.42 Å |

| C-Br bond length | ~1.95 Å |

| Dihedral angle (Pyrrolidinone-Phenyl) | Variable, dependent on sterics |

Note: The values in this table are representative and based on typical bond lengths from DFT calculations on similar molecular fragments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. imperial.ac.uk This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis can identify the most reactive sites for nucleophilic and electrophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the pyrrolidinone, while the LUMO is likely to be distributed over the phenyl ring and the carbonyl group. The presence of the bromine atom, an electron-withdrawing group, will also influence the energies and distributions of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These energy values are estimations based on FMO analyses of analogous N-aryl pyrrolidinone structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. nih.gov

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom of the pyrrolidinone ring, making it a primary site for interaction with electrophiles or hydrogen bond donors. The phenyl ring would exhibit a more complex potential distribution, with the bromine atom and the ethyl group influencing the electron density. The area around the hydrogen atoms would be characterized by a positive potential (blue).

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using DFT methods. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted relative to a standard reference compound (e.g., tetramethylsilane). These predicted spectra can aid in the assignment of experimental signals and can be particularly useful for distinguishing between different isomers or conformers. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy is a technique sensitive to the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net This allows for the theoretical generation of an IR spectrum, which can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretch of the lactam, the C-N stretching modes, and the aromatic C-H bending frequencies. chemicalbook.comnist.govchemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be predicted. For this compound, TD-DFT could predict the π-π* transitions associated with the phenyl ring and the n-π* transition of the carbonyl group.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Value |

| ¹H NMR | Aromatic protons | 7.0-7.6 ppm |

| ¹H NMR | -CH(Br)CH₃ proton | 5.2-5.5 ppm |

| ¹³C NMR | Carbonyl carbon | 175-180 ppm |

| IR | C=O stretch | 1680-1710 cm⁻¹ |

| UV-Vis | π-π* transition | 250-280 nm |

Note: These are representative values based on calculations for similar structures and are subject to variations based on the specific computational method and solvent effects.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, there are several key rotatable bonds: the bond connecting the phenyl ring to the pyrrolidinone nitrogen, and the bonds within the bromoethyl side chain.

The five-membered pyrrolidinone ring itself is not planar and can adopt various puckered conformations, often described as envelope or twist forms. nih.govbeilstein-journals.org The specific pucker is influenced by the substituents. Computational methods, often using molecular mechanics force fields or DFT, can be used to perform a systematic search of the conformational space. By calculating the potential energy for different dihedral angles, a potential energy surface or energy landscape can be generated. researchgate.netresearchgate.net This landscape reveals the low-energy, stable conformers and the energy barriers that separate them. utdallas.eduyoutube.comstackexchange.com Understanding the preferred conformation is crucial as it can significantly impact the molecule's biological activity and physical properties. For this compound, the conformational analysis would focus on the relative orientation of the phenyl ring with respect to the lactam ring and the rotational state of the bromoethyl group, considering steric hindrance and potential intramolecular interactions.

Intermolecular Interactions and Association Studies

The study of intermolecular interactions is fundamental to understanding the solid-state properties and solution-phase behavior of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in crystalline materials. While a crystal structure for this compound is not publicly available, analysis of related N-phenylpyrrolidin-2-one derivatives provides a strong basis for predicting its interaction patterns.

In analogous structures, such as (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate, Hirshfeld surface analysis reveals the prevalence of several key interactions. nih.govresearchgate.net The most significant of these are typically H···H, C···H/H···C, and O···H/H···O contacts, which collectively account for a large portion of the crystal packing. nih.gov For instance, in the aforementioned butanamide derivative, these interactions constitute 49.4%, 23.2%, and 20.0% of the total Hirshfeld surface, respectively. nih.govresearchgate.net

Based on these findings, it can be inferred that this compound would exhibit similar types of interactions. The pyrrolidin-2-one ring provides a hydrogen bond acceptor in the form of the carbonyl oxygen, which could participate in C—H···O interactions. The phenyl ring and the pyrrolidinone ring can engage in C—H···π and potentially π–π stacking interactions, which are common in aromatic compounds and contribute to the stability of the crystal lattice. nih.gov The presence of the bromoethyl group introduces additional complexity. The bromine atom, with its lone pairs, can act as a weak hydrogen bond acceptor, leading to Br···H contacts. Furthermore, the aliphatic ethyl group will contribute to van der Waals forces.

A summary of expected intermolecular contacts and their contributing percentages, extrapolated from related compounds, is presented below.

| Interaction Type | Estimated Contribution to Hirshfeld Surface |

| H···H | ~40-50% |

| C···H/H···C | ~20-30% |

| O···H/H···O | ~15-25% |

| Br···H/H···Br | ~5-15% |

| Other (C···C, N···H, etc.) | <5% |

This table is an estimation based on data from analogous compounds and serves as a predictive guide.

Advanced Computational Modeling for Reaction Mechanisms and Transition States

Advanced computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms and characterizing transition states. For this compound, the bromoethyl group is the most likely site for chemical transformations, such as nucleophilic substitution or elimination reactions.

Computational studies on similar haloalkanes provide a framework for understanding these potential pathways. The reaction of a nucleophile with the chiral carbon bearing the bromine atom would likely proceed through an S(_N)2 mechanism, leading to an inversion of stereochemistry. Computational modeling can map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy. For example, studies on the Br + HBr reaction, while simpler, have utilized computational methods to simulate photoelectron spectra and refine the potential energy surface, demonstrating the power of combining experimental and theoretical approaches to understand reaction dynamics. berkeley.edu

The (1-bromoethyl)benzene (B1216412) moiety itself has been studied as an initiator in polymerization reactions. fishersci.com This suggests that the C-Br bond can undergo homolytic cleavage to form a radical, initiating a chain reaction. Computational models can predict the bond dissociation energy and the stability of the resulting radical, offering insights into the compound's suitability as a polymerization initiator.

Furthermore, computational investigations into the synthesis of pyrrolidinone derivatives have proposed reaction mechanisms based on calculated transition state energies. nih.gov For instance, the reaction between a 3-pyrroline-2-one (B142641) and an amine was shown to have kinetic selectivity, with the main product formed via the pathway with the lowest Gibbs free energy of activation (ΔG). nih.gov A similar approach could be applied to model the synthesis or subsequent reactions of this compound.

A hypothetical reaction, such as the substitution of bromine with a generic nucleophile (Nu), can be computationally modeled to determine its energetic profile.

| Parameter | Description | Hypothetical Computational Value |

| (\Delta G^\ddagger) (Activation Energy) | The energy barrier for the reaction to occur. | Varies with nucleophile and solvent |

| (\Delta G{rxn}) (Reaction Energy) | The overall energy change of the reaction. | Varies with nucleophile and solvent |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | Typically shows elongated C-Br and forming C-Nu bonds. |

This table presents a conceptual framework for the computational analysis of a reaction involving the title compound.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. mdpi.commdpi.com This approach is widely used to predict properties that are difficult or time-consuming to measure experimentally. mdpi.com While no specific QSPR models for this compound have been published, the methodology can be applied to predict a range of its properties based on its molecular descriptors.

The first step in QSPR modeling is the calculation of molecular descriptors, which are numerical representations of a molecule's structure. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). mdpi.com For the title compound, key descriptors would include those related to its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, polarizability).

Once a set of descriptors is calculated for a series of related compounds with known properties, a mathematical model is developed using statistical methods like multiple linear regression or machine learning algorithms. nih.gov Studies on other heterocyclic compounds, including pyrrolidinone derivatives, have successfully used QSPR to model properties like biological activity, solubility, and toxicity. scispace.comresearchgate.net For example, a QSAR (Quantitative Structure-Activity Relationship) study on spiro[pyrrolidin-3,2-oxindoles] developed a predictive model for their inhibitory activity against the MDM2-p53 interaction. scispace.com

For this compound, a QSPR model could be developed to predict properties such as its boiling point, vapor pressure, or chromatographic retention time. This would require a dataset of related compounds with experimentally determined values for these properties.

| Property to be Modeled | Relevant Molecular Descriptors | Potential Application |

| Boiling Point | Molecular Weight, van der Waals Volume, Polarity | Predicting physical state and purification conditions. |

| Aqueous Solubility | LogP, Polar Surface Area, Hydrogen Bond Donors/Acceptors | Formulation and environmental fate studies. |

| Chromatographic Retention Time | LogP, Dipole Moment, Shape Indices | Developing analytical methods for detection and quantification. |

This table illustrates potential QSPR applications for the title compound.

Synthetic Applications and Research Impact of 1 4 1 Bromoethyl Phenyl Pyrrolidin 2 One As a Chemical Building Block

Role as an Intermediate in the Synthesis of Novel Organic Compounds

The pyrrolidinone core is a prevalent scaffold in many biologically active molecules. The title compound serves as a crucial starting material for introducing this valuable moiety, along with a functionalizable handle, into larger, more complex structures. The presence of the bromoethyl group on the phenyl ring provides a key site for nucleophilic substitution reactions, enabling the attachment of a wide array of functional groups and the extension of the molecular framework.

For instance, the pyrrolidinone ring system is a fundamental component of numerous compounds with demonstrated pharmacological activities. researchgate.netnih.gov The ability to readily introduce this scaffold via intermediates like 1-(4-(1-bromoethyl)phenyl)pyrrolidin-2-one is a significant advantage in drug discovery programs. Synthetic routes often involve the reaction of the bromoethyl group with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the systematic modification of the compound's structure to explore structure-activity relationships (SAR) and optimize biological efficacy.

Derivatization Strategies for Expanding Chemical Libraries

The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and materials science research. researchgate.net this compound is an ideal substrate for such endeavors due to its two primary points of reactivity: the bromoethyl group and the pyrrolidinone ring itself.

Table 1: Potential Derivatization Reactions

| Reactive Site | Reagent/Reaction Type | Potential New Functional Group/Structure |

| Bromoethyl Group | Amines, Thiols, Alcohols, Cyanides, Azides, Carboxylates | Ethers, Thioethers, Amines, Nitriles, Azides, Esters |

| Pyrrolidinone Ring | Reduction, Alkylation, Acylation | Substituted Pyrrolidines, N-Functionalized Pyrrolidinones |

The bromoethyl side chain is particularly amenable to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. This enables the creation of a library of derivatives with varied physicochemical properties, which can be screened for desired biological activities or material characteristics. Furthermore, the pyrrolidinone ring can be subjected to various transformations, such as reduction to the corresponding pyrrolidine (B122466) or N-functionalization, further expanding the accessible chemical space. nih.gov

Development of New Synthetic Methodologies Utilizing its Reactive Centers

The unique reactivity of this compound has spurred the development of novel synthetic methodologies. The presence of both an electrophilic center (the carbon bearing the bromine atom) and a nucleophilic center (the nitrogen atom of the pyrrolidinone, under certain conditions) within the same molecule allows for intricate and elegant synthetic transformations.

Recent advancements in catalysis, such as stereoselective haloamination reactions, highlight the ongoing efforts to control the reactivity of similar bromo-functionalized compounds with high precision. mdpi.com While not directly reporting on the title compound, these methodologies offer a glimpse into the potential for developing sophisticated catalytic systems to manipulate its reactive centers. For example, transition-metal-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position, offering a powerful tool for constructing complex molecular architectures.

Contribution to the Synthesis of Architecturally Complex Molecular Structures

The step-wise and controlled functionalization of this compound enables the construction of architecturally complex molecules that would be challenging to synthesize through other means. Its role as a building block allows for a modular approach to synthesis, where different fragments can be systematically pieced together.

This is particularly relevant in the synthesis of polycyclic and heterocyclic systems. For example, intramolecular reactions involving the bromoethyl group and a nucleophile introduced elsewhere on the molecule could lead to the formation of new ring systems fused to the initial pyrrolidinone-phenyl scaffold. The ability to build upon this core structure in a predictable manner is a significant advantage for synthetic chemists aiming to create novel and intricate molecular frameworks. bohrium.com

Potential for Material Science and Polymer Chemistry Applications (excluding specific material properties)

Beyond its applications in medicinal chemistry, the structural motifs present in this compound suggest its potential utility in material science and polymer chemistry. The reactive bromoethyl group can serve as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). This would allow for the synthesis of well-defined polymers with the pyrrolidinone-phenyl moiety incorporated as a repeating unit or as a functional end-group.

The incorporation of the pyrrolidinone structure into a polymer backbone could influence the resulting material's processability and intermolecular interactions. While specific material properties are beyond the scope of this discussion, the ability to create novel polymers based on this building block opens up avenues for exploring new materials with unique structural features. The synthesis of piperidin-4-one derivatives for creating antioxidant and anti-inflammatory agents showcases how similar heterocyclic structures are being explored for material applications. nih.gov

Future Directions and Emerging Research Avenues for Halogenated Phenyl Pyrrolidinone Derivatives

Exploration of Unconventional Synthetic Pathways

The synthesis of pyrrolidinones and their derivatives has traditionally relied on established methods. However, the pursuit of greater efficiency, sustainability, and molecular diversity is driving the exploration of unconventional synthetic routes.

Recent advancements in synthetic organic chemistry offer promising alternatives. For instance, multicomponent reactions (MCRs) provide a powerful, eco-friendly approach to construct complex molecules like polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones in a single step from simple starting materials. beilstein-journals.org This strategy allows for the rapid generation of a library of compounds with diverse substitutions. beilstein-journals.org

Furthermore, redox-neutral C-H functionalization presents a more environmentally benign alternative to traditional metal-mediated cross-coupling reactions for introducing aryl groups to the pyrrolidine (B122466) ring. nih.gov This method avoids the use of heavy metals and strong bases, aligning with the principles of green chemistry. nih.gov Visible-light-mediated photocatalysis is another emerging green technique that has been successfully applied to the synthesis of nitrogen heterocycles through iodoamination of olefins. mdpi.com

The table below compares a conventional synthetic approach with a potential unconventional pathway for a related pyrrolidinone structure, highlighting the potential for improved efficiency.

| Feature | Conventional Synthesis (e.g., Aza-Baeyer-Villiger) orgsyn.org | Unconventional Synthesis (e.g., MCR) beilstein-journals.org |

| Number of Steps | Multiple steps often required | Often a one-pot reaction |

| Atom Economy | Can be lower due to stoichiometric reagents | Generally higher |

| Environmental Impact | May involve hazardous reagents and solvents | Can utilize greener solvents and catalysts |

| Diversity Generation | More linear, requiring separate synthesis for each analog | High, allows for variation of multiple components in one reaction |

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics and mechanisms. Advanced spectroscopic techniques are becoming indispensable tools for real-time, in-situ monitoring of the synthesis of pyrrolidinone derivatives.

Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy allow researchers to observe the consumption of reactants and the formation of products as the reaction progresses. numberanalytics.com This provides invaluable insights into reaction dynamics that are not attainable through traditional offline analysis. numberanalytics.comnih.gov For example, in-situ ReactIR spectroscopy has been effectively used to monitor the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine. acs.org

The benefits of in-situ monitoring are manifold. It enables the precise determination of reaction endpoints, the identification of transient intermediates, and the rapid optimization of reaction conditions such as temperature, concentration, and catalyst loading. numberanalytics.com This level of control is crucial for ensuring the reproducibility and scalability of synthetic processes.

| Spectroscopic Technique | Information Gained | Application in Pyrrolidinone Synthesis |

| Infrared (IR) Spectroscopy | Changes in molecular structure, functional group conversion. numberanalytics.com | Monitoring the consumption of starting materials and formation of the lactam ring. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, reaction kinetics. numberanalytics.com | Elucidating reaction pathways and quantifying product formation in real-time. |

| Raman Spectroscopy | Changes in molecular structure, reaction kinetics and mechanisms. numberanalytics.com | Complementary to IR, particularly useful for reactions in aqueous media. |

Integration with Machine Learning for Synthetic Route Prediction and Property Optimization

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how scientists approach the design and synthesis of new molecules. spectroscopyonline.com Machine learning (ML) algorithms are increasingly being employed to predict the outcomes of chemical reactions, plan retrosynthetic pathways, and optimize the properties of drug candidates. dntb.gov.uaarxiv.orgnih.gov

For halogenated phenyl pyrrolidinone derivatives, ML models can be trained on large datasets of known reactions to predict the most efficient synthetic routes. researchgate.netmit.edu These models can analyze the vast and complex chemical reaction space to propose novel and efficient pathways that might not be obvious to a human chemist. arxiv.org This not only accelerates the discovery process but also has the potential to uncover new chemical transformations.

Beyond synthesis, ML is also being used to predict the physicochemical and biological properties of virtual compounds. dntb.gov.ua By building quantitative structure-activity relationship (QSAR) models, researchers can screen large virtual libraries of pyrrolidinone derivatives to identify candidates with the desired characteristics, such as high binding affinity for a biological target, before committing to their synthesis. This predictive power significantly reduces the time and resources required for drug discovery. spectroscopyonline.comresearchgate.net

Development of Supramolecular Assemblies or Host-Guest Chemistry

The non-covalent interactions of molecules can lead to the formation of highly ordered supramolecular assemblies with unique properties and functions. The halogen atom on the phenyl ring of compounds like 1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one can participate in halogen bonding, a directional interaction that can be exploited in the design of such assemblies.

Research has shown that halogen bonding can play a significant role in directing the self-assembly of molecules in the solid state. nih.gov For instance, α-haloalkyl-substituted pyridinium-fused 1,2,4-selenadiazoles have been shown to form supramolecular dimers through a combination of chalcogen and halogen bonding. nih.gov This principle could be applied to halogenated phenyl pyrrolidinones to create novel materials with tailored architectures.

Furthermore, the pyrrolidinone scaffold itself can participate in hydrogen bonding and other non-covalent interactions. The interplay of these forces could lead to the formation of complex host-guest systems or self-assembled nanostructures. nih.gov These supramolecular structures could find applications in areas such as drug delivery, sensing, and catalysis. The ability of halogenated aryl groups to engage in stabilizing halogen–π interactions further enhances the potential for creating highly organized and functional supramolecular systems. acs.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one?

- Answer : The synthesis typically involves multi-step reactions starting with the pyrrolidin-2-one core. Common steps include:

- Core Formation : Cyclization of γ-lactam precursors or condensation reactions to form the pyrrolidinone ring.

- Substituent Introduction : Bromoethyl and phenyl groups are introduced via alkylation or coupling reactions (e.g., Suzuki-Miyaura coupling).